
12,13-Dihydroxy-11-methoxy-9-octadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-dihydroxy-11-methoxy-9-octadecenoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Biochemical Mechanism Studies
Research on 12,13-Dihydroxy-11-methoxy-9-octadecenoic acid involves its role in biochemical processes. For instance, Hamberg (1987) explored the transformation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid in corn, detailing the conversion into 12,13(S)-oxido-9(Z),11-octadecadienoic acid followed by spontaneous hydrolysis into 12-keto-13-hydroxy-9(Z)-octadecenoic acid (Hamberg, 1987).
Reaction Studies with Hematin
Dix and Marnett (1985) studied the reaction of linoleic acid hydroperoxide with hematin, producing various compounds including 12,13-epoxyoctadecenoic acid. This study sheds light on the complex pathways involved in unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).
Acid-Catalyzed Transformations
Gardner et al. (1984) investigated the acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid, revealing the formation of various compounds including 12,13-epoxy-11-hydroxy-9-octadecenoic acid, highlighting the chemical versatility of such fatty acids in different conditions (Gardner, Nelson, Tjarks, & England, 1984).
Photolysis Studies
Schieberle et al. (1985) focused on the photolysis of unsaturated fatty acid hydroperoxides, including the decomposition of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate, leading to the understanding of the behavior of such compounds under specific light conditions (Schieberle, Trebert, Firl, & Grosch, 1985).
Synthesis and Biological Activity
Li et al. (2009) synthesized hydroxylated derivatives of linoleic acid, exploring their cytotoxicity against various human cancer cell lines. This study indicates potential applications of these compounds in biomedical research (Li, Tran, Duke, Ng, Yang, & Duke, 2009).
Linoleic Acid Metabolism
The metabolism of linoleic acid, which produces compounds like 12,13-dihydroxy-9-octadecenoic acid, has been a subject of interest. Hildreth et al. (2020) reviewed cytochrome P450-derived metabolites of linoleic acid, emphasizing their physiological and pathophysiological roles in health and disease (Hildreth, Kodani, Hammock, & Zhao, 2020).
Propriétés
Formule moléculaire |
C19H36O5 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(E)-12,13-dihydroxy-11-methoxyoctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O5/c1-3-4-10-13-16(20)19(23)17(24-2)14-11-8-6-5-7-9-12-15-18(21)22/h11,14,16-17,19-20,23H,3-10,12-13,15H2,1-2H3,(H,21,22)/b14-11+ |
Clé InChI |
VLWJNSLOMXQTLE-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCC(C(C(/C=C/CCCCCCCC(=O)O)OC)O)O |
SMILES |
CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O |
SMILES canonique |
CCCCCC(C(C(C=CCCCCCCCC(=O)O)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



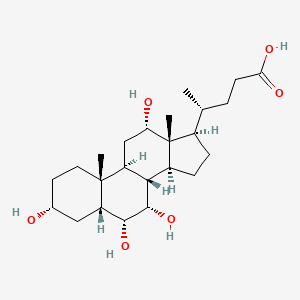
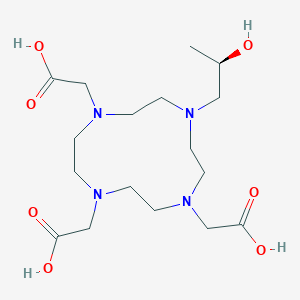
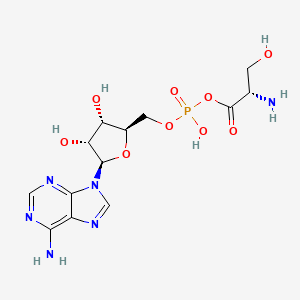
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)
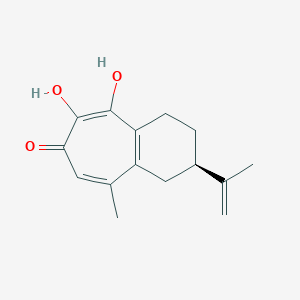
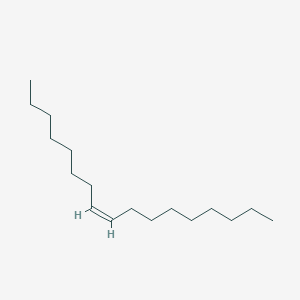
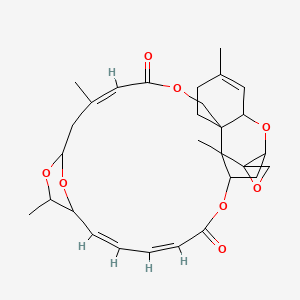

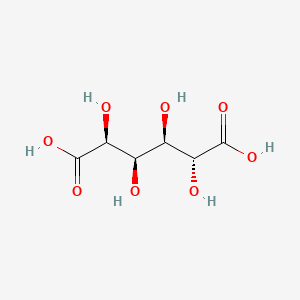
![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)
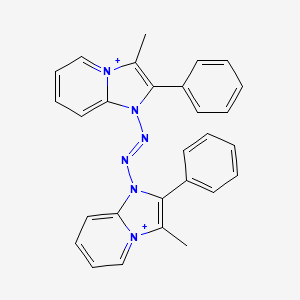

![(E)-3-[1-(benzenesulfonyl)pyrrol-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1236659.png)